ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C23H23O5. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Benzyl Group: The benzyl group is introduced via an etherification reaction using 2,5-dimethylbenzyl bromide and a suitable base like potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its chromen-2-one core.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-[(2,5-Dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one: Similar in structure but with an ethyl group instead of a propanoate ester.
7-[(3,5-Dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one: Another similar compound with slight variations in the benzyl group.
Uniqueness
Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C24H26O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 3-[7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C24H26O5/c1-5-27-23(25)11-10-21-17(4)20-9-8-19(13-22(20)29-24(21)26)28-14-18-12-15(2)6-7-16(18)3/h6-9,12-13H,5,10-11,14H2,1-4H3 |
InChI Key |
FPXOBYYFFGFKTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)C)C)OC1=O)C |
Origin of Product |
United States |
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